molecular formula C11H17BFNO2 B1434188 (4-((Diethylamino)methyl)-2-fluorophenyl)boronic acid CAS No. 1704064-27-6

(4-((Diethylamino)methyl)-2-fluorophenyl)boronic acid

Cat. No. B1434188
CAS RN: 1704064-27-6
M. Wt: 225.07 g/mol
InChI Key: ULUKGDOJHNTXSR-UHFFFAOYSA-N
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Description

Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two other atoms or groups of atoms. They are known for their ability to form stable covalent bonds with sugars, which makes them useful in the field of biomaterials .


Synthesis Analysis

Boronic acids are often used in Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular structure of boronic acids often includes an aminomethyl group, which enhances the affinity towards diols at neutral pH . This group primarily acts as an electron-withdrawing group that lowers the pKa of the neighboring boronic acid, thereby facilitating diol binding at neutral pH .


Chemical Reactions Analysis

Boronic acids are known to participate in various chemical reactions. For example, they can form boronate esters with 1,2- or 1,3-diols present on the substrate . This property is often utilized in the field of chemosensors .


Physical And Chemical Properties Analysis

The physical and chemical properties of boronic acids can vary widely. For example, the pKa values of boronic acids can be influenced by the presence of different functional groups .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

(4-((Diethylamino)methyl)-2-fluorophenyl)boronic acid can be utilized in Suzuki-Miyaura cross-coupling reactions, which are widely applied in carbon-carbon bond-forming processes. This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex organic molecules .

Sensing Applications

Boronic acids are known for their ability to interact with cis-diols, which makes them useful in sensing applications. They can be used to create sensors with improved selectivity towards specific analytes, such as glucose or other saccharides .

Electrophilic Trapping

The compound may be involved in electrophilic trapping of arylmetal intermediates with borate esters from aryl halides, using reagents like Grignard reagents or through lithium–halogen exchange .

Bioimaging

Boron-based compounds, including those with a boronic acid moiety, have been used to create fluorophores for bioimaging applications. The diethylamino group in the compound could potentially enhance its fluorescent properties, making it useful for imaging in biological research .

Palladium-Catalyzed Reactions

Methylboronic acid derivatives are used in palladium-catalyzed Stille and Suzuki-Miyaura cross-couplings, as well as microwave-heated heterogeneous palladium-catalyzed reactions. The subject compound could potentially serve a similar role due to its boronic acid group .

Molecular Recognition

Boronic acids are used in molecular recognition to differentiate between mono- and polysaccharides due to their ability to form reversible covalent bonds with sugars. This property could be harnessed in various diagnostic and therapeutic applications .

Safety and Hazards

Like all chemicals, boronic acids should be handled with care. They may cause skin and eye irritation, and may also cause respiratory irritation if inhaled .

Future Directions

The use of boronic acids in various fields, including biomaterials and chemosensors, is a topic of ongoing research. Future directions may include the development of new boronic acid derivatives with enhanced properties, as well as the exploration of new applications for these versatile compounds .

properties

IUPAC Name

[4-(diethylaminomethyl)-2-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BFNO2/c1-3-14(4-2)8-9-5-6-10(12(15)16)11(13)7-9/h5-7,15-16H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULUKGDOJHNTXSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)CN(CC)CC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((Diethylamino)methyl)-2-fluorophenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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